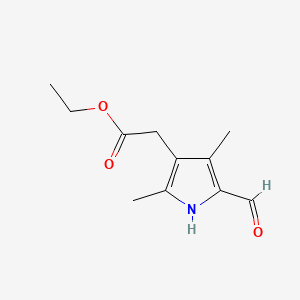

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester is an organic compound with the molecular formula C10H13NO3 . It is an important organic intermediate used to synthesize substituted pyrrole products .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1[nH]c(C=O)c(C)c1C(O)=O . The 3D structure of the molecule can be viewed using Java or Javascript . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 195.2151 . The compound should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

Synthesis and Molecular Structure Analysis

Research on derivatives related to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester focuses on the synthesis and characterization of new compounds. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its molecular structure and spectral analyses. This compound is characterized through various techniques such as FT-IR, 1H NMR, UV–Vis, and mass spectrometry, with its properties evaluated by quantum chemical calculations, indicating its formation is exothermic and spontaneous at room temperature. Such research underscores the potential of pyrrole derivatives in the field of organic chemistry for creating compounds with specific properties through detailed structural analysis (Singh et al., 2013).

Atropisomerism and Stereochemistry

Atropisomerism, a form of stereoisomerism resulting from restricted rotation about a bond, has been studied in derivatives of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester. Studies on iodopyrroles and related compounds exhibit atropisomerism due to the bulky substituents and steric hindrance, providing insights into the stereochemical complexities of these molecules. Such research enhances understanding of molecular behavior in substances with restricted rotation, offering pathways to novel compound synthesis and applications in material science (Boiadjiev & Lightner, 2002).

Chemical Reactivity and Interaction Studies

Investigations into the reactivity and interactions of pyrrole derivatives, including those related to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester, provide valuable information on their potential applications. For example, the synthesis of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showcases the use of spectroscopic methods and quantum chemical calculations to study the thermodynamic parameters, interaction energies, and electronic descriptors. These studies reveal the molecule's strong electrophilic nature and its suitability for forming dimers through hydrogen bonding, which could have implications for the development of materials with specific optical or electronic properties (Singh et al., 2013).

Biological Activity and Pharmacological Potential

While excluding information related to drug use, dosage, and side effects, research into the biological activity of pyrrole derivatives opens up possibilities for their use in medicinal chemistry. The synthesis and evaluation of compounds for their anti-inflammatory properties or as intermediates in the development of inhibitors for specific enzymes illustrate the pharmacological potential of these molecules. Studies focusing on the synthesis and biological activity, such as those exploring new pyrrole-1-acetic acids as potential anti-inflammatory agents, highlight the relevance of pyrrole derivatives in therapeutic applications, though the specific compound may not directly relate to these outcomes (Ross & Sowell, 1987).

Safety and Hazards

将来の方向性

The compound is an important organic intermediate used to synthesize substituted pyrrole products . It is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines . This suggests potential applications in the development of new pharmaceuticals, particularly in cancer therapy.

特性

IUPAC Name |

ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(14)5-9-7(2)10(6-13)12-8(9)3/h6,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNONQZDUVJUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC(=C1C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)